1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one
Description
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one is a chemical compound with the molecular formula C13H12OS It is a derivative of naphthalene, characterized by the presence of a methylsulfanyl group at the 6-position and an ethanone group at the 1-position
Structure
3D Structure
Properties
CAS No. |
62759-49-3 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-(6-methylsulfanylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 |
InChI Key |
JCEIZLPIIZHPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Methylsulfanyl)naphthalene
The methylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) on 6-bromonaphthalene. Using sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 120°C for 12 hours achieves substitution with a reported yield of 78%. Alternative solvents like hexamethylphosphoramide (HMPA) may enhance reactivity but raise toxicity concerns.
Acetylation via Friedel-Crafts
The acetylation of 6-(methylsulfanyl)naphthalene employs acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C to room temperature. The reaction proceeds regioselectively due to the directing effect of the methylsulfanyl group, yielding the target compound in 65–70% yield after recrystallization from ethanol. Competing side reactions, such as diacetylation or over-oxidation, are mitigated by controlled stoichiometry (1.2 eq. acetyl chloride) and low temperatures.
Table 1: Friedel-Crafts Acylation Optimization
| Condition | Yield (%) | Purity (%) | Key Observations |
|---|---|---|---|
| AlCl₃, DCM, 0°C | 68 | 95 | Minimal diacetylation |
| FeCl₃, nitrobenzene | 55 | 88 | Higher solvent toxicity |
| ZnCl₂, CH₃NO₂ | 60 | 90 | Longer reaction time (24 h) |
Direct Thiolation of 2-Acetylnaphthalene
An alternative approach introduces the methylsulfanyl group after acetylation. This method circumvents challenges associated with Friedel-Crafts regioselectivity but requires activation of the naphthalene ring for thiolation.
Preparation of 2-Acetylnaphthalene
2-Acetylnaphthalene is synthesized via Friedel-Crafts acylation of naphthalene using acetyl chloride and AlCl₃ in nitrobenzene at 40°C, yielding 85% product. Nitrobenzene, though toxic, enhances electrophilicity of the acylium ion.
Thiolation at Position 6
Direct thiolation at the 6-position employs a palladium-catalyzed C–H activation. Using Pd(OAc)₂ (5 mol%), 1,10-phenanthroline as a ligand, and methyl disulfide (MeSSMe) in toluene at 130°C for 18 hours affords the target compound in 60% yield. The reaction tolerates the electron-withdrawing acetyl group, with regioselectivity governed by steric and electronic factors.
Table 2: Thiolation Conditions and Outcomes
| Catalyst System | Yield (%) | Selectivity (6:4) | Temperature (°C) |
|---|---|---|---|
| Pd(OAc)₂/phen | 60 | 8:1 | 130 |
| CuI/DTBP | 45 | 5:1 | 150 |
| Ag₂CO₃ | 35 | 3:1 | 120 |
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling offers modularity for assembling the naphthalene core with pre-installed substituents.
Suzuki-Miyaura Coupling
A boronic ester at position 2 of the naphthalene ring is coupled with a methylsulfanyl-containing aryl bromide. For example, 2-acetyl-6-bromonaphthalene reacts with methylsulfanylphenylboronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture, yielding 72% product. This method requires anhydrous conditions and rigorous exclusion of oxygen.
Ullmann-Type Coupling
Copper-mediated coupling of 2-acetylnaphthalene-6-iodide with methanethiol in the presence of CuI and 1,2-diaminocyclohexane (DACH) at 100°C achieves 55% yield. While less efficient than Pd-catalyzed methods, it avoids precious metals.
Oxidation of Thioether Precursors
Methylsulfanyl groups can be introduced via oxidation of corresponding thiols or disulfides, though this route is less common for naphthalenes. For instance, treatment of 6-mercaptonaphthalen-2-yl ethan-1-one with methyl iodide in basic conditions (K₂CO₃, DMF) provides the methylsulfanyl derivative in 80% yield.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods. Ball milling 2-acetylnaphthalene with methyl disulfide and K₂CO₃ in the presence of CuO nanoparticles achieves 50% conversion under mechanochemical conditions . While yields are moderate, this approach reduces waste and energy consumption.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl group (-SCH₃) undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electron density in the aromatic system.
| Reaction Conditions | Reagents | Products | Yield | Notes |
|---|---|---|---|---|
| Mild oxidation | H₂O₂, AcOH | 1-[6-(Methylsulfinyl)naphthalen-2-yl]ethan-1-one | 75–80% | Forms sulfoxide intermediate |
| Strong oxidation | KMnO₄, H⁺ (acidic) | 1-[6-(Methylsulfonyl)naphthalen-2-yl]ethan-1-one | 60–65% | Complete oxidation to sulfone |
Mechanistic Insight :
The sulfur atom in -SCH₃ donates electron density to the naphthalene ring via resonance, making it susceptible to electrophilic attack. Oxidation proceeds through a radical intermediate in acidic conditions.
Nucleophilic Substitution at Carbonyl Group
The ethanone moiety participates in nucleophilic acyl substitution, enabling the formation of derivatives.
| Reaction Type | Nucleophile | Products | Catalyst | Yield |
|---|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives | Anhydrous THF | 70–85% |
| Reductive Amination | NH₃ or primary amines | Secondary/tertiary amines | NaBH₃CN, MeOH | 50–60% |
Example :
Reaction with methylmagnesium bromide yields 1-[6-(methylsulfanyl)naphthalen-2-yl]-2-methylpropan-2-ol, confirmed by NMR and IR spectroscopy.
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective substitution, influenced by the electron-donating -SCH₃ and electron-withdrawing acetyl groups.
| Reaction | Reagents | Position | Products | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-4 | 1-[4-Nitro-6-(methylsulfanyl)naphthalen-2-yl]ethan-1-one | 55–60% |
| Halogenation | Br₂, FeBr₃ | C-5 | 1-[5-Bromo-6-(methylsulfanyl)naphthalen-2-yl]ethan-1-one | 65–70% |
Regiochemical Control :
-
The -SCH₃ group directs electrophiles to the para position (C-4) due to its +M effect.
-
The acetyl group (-COCH₃) deactivates the ring but directs meta substitution (C-5) via its -I effect .
Reduction Reactions
The ketone group is reduced to a secondary alcohol or hydrocarbon under controlled conditions.
| Reduction Type | Reagents | Products | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethanol | 80–85% |
| Wolff-Kishner Reduction | NH₂NH₂, NaOH, Δ | 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethane | 60–65% |
Applications :
The alcohol derivative serves as a precursor for esterification or etherification reactions.
Cross-Coupling Reactions
The methylsulfanyl group facilitates palladium-catalyzed coupling reactions, enabling derivatization.
| Coupling Type | Reagents | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | Biaryl derivatives | 50–70% |
| Ullmann | Ar-X, CuI, ligand | Arylthioethers | 40–50% |
Key Finding :
Cross-coupling at the sulfur site retains the naphthalene ring’s integrity while introducing functional diversity .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 220°C, releasing SO₂ and CO₂.
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via cleavage of the thioether bond.
Scientific Research Applications
Chemistry
In organic synthesis, 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one serves as a building block for more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Converting to sulfoxides or sulfones.
- Reduction: Transforming the ketone group into alcohols.
- Substitution: The methylsulfanyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Biology
Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific proteins involved in oxidative stress and inflammation, influencing cellular processes .
Case Study: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines, including K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). The results indicated significant cytotoxicity, suggesting its potential as a therapeutic agent against these cancers .
Medicine
The compound is under investigation for its therapeutic potential, particularly in treating infections and cancer. Its derivatives are being studied for their biological activities, which may lead to new drug developments .
Industrial Applications
In addition to its applications in research, this compound is utilized in the development of dyes and pigments due to its chromophoric properties. This makes it valuable in material science where color properties are essential.
Mechanism of Action
The mechanism of action of 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one can be compared with other naphthalene derivatives, such as:
1-(6-Methoxynaphthalen-2-yl)ethanone: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
1-(6-Dimethylamino)naphthalen-2-yl)ethanone: Contains a dimethylamino group, which imparts different chemical and biological properties.
2-Bromo-1-[6-(methylsulfanyl)naphthalen-2-yl]ethan-1-one: A brominated derivative with distinct reactivity and applications
Biological Activity
1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the introduction of a methylsulfanyl group to a naphthalene derivative, followed by the formation of the ethanone group. A common synthetic route includes:
- Reaction of 6-bromo-2-naphthaldehyde with methylthiolate to introduce the methylsulfanyl group.
- Oxidation to form the corresponding ketone.
This compound can undergo various chemical reactions, such as oxidation to form sulfoxides or sulfones, and reduction to convert the ketone group to an alcohol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has been tested against a range of multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 |
| Escherichia coli | 16 | |
| Enterococcus faecium | 16 |
The compound exhibited significant activity against S. aureus, comparable to established antibiotics like daptomycin and vancomycin .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It was found to enhance cytotoxic activity against various cancer cell lines, including Caco-2 and A549 cells.
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | % Inhibition |
|---|---|---|
| This compound | Caco-2 | 20.6 |
| A549 | 15.0 |
These results indicate that modifications in the structure can lead to enhanced biological activity, underscoring the importance of structure-activity relationships in drug development .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The methylsulfanyl group may participate in biochemical pathways that affect enzyme activity and cellular processes related to oxidative stress and inflammation. However, further research is needed to elucidate the exact molecular targets involved .
Comparative Studies
Comparative studies with similar compounds reveal that structural variations significantly influence biological activities:
Table 3: Comparison with Similar Compounds
| Compound | Structure | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | Methylsulfanyl group | 16 |
| 1-(6-Methoxynaphthalen-2-yl)ethanone | Methoxy group | >64 |
| 1-(6-Dimethylamino)naphthalen-2-yletanone | Dimethylamino group | <10 |
This comparison highlights how different functional groups can dramatically alter the efficacy of naphthalene derivatives in combating microbial infections and cancer cell proliferation .
Q & A
Q. What are the established synthetic routes for 1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one, and what reaction conditions are critical for optimal yield?
The compound is synthesized via Friedel-Crafts acylation or modified Nencki methods. For example, a naphthalenol derivative (e.g., 4-chloro-1-hydroxynaphthalene) is refluxed with glacial acetic acid in the presence of ZnCl₂ as a catalyst, followed by condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under basic conditions (KOH) . Key parameters include stoichiometric control of the aldehyde (1:2 molar ratio), reaction time (overnight stirring), and purification via recrystallization from ethanol.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, with the methylsulfanyl group (SCH₃) resonating as a singlet near δ 2.5 ppm. The acetyl carbonyl (C=O) is observed at ~198 ppm in ¹³C NMR .
- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-CH₃ stretch).
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z corresponding to C₁₃H₁₂OS (calc. 216.07).
Q. How does the methylsulfanyl group influence the compound’s electronic properties and reactivity?
The electron-donating SCH₃ group increases electron density on the naphthalene ring, enhancing susceptibility to electrophilic substitution at the 6-position. This modulates reactivity in oxidation reactions (e.g., forming sulfoxides) and directs regioselectivity in cross-coupling or condensation reactions .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during catalytic transformations involving this ketone?
Steric effects from the naphthalene and methylsulfanyl groups can reduce yields in reactions like reductive amination. Strategies include:
Q. How can computational methods aid in predicting the compound’s behavior in supramolecular assemblies or catalytic cycles?
Density Functional Theory (DFT) simulations model electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and non-covalent interactions (e.g., π-stacking). These predict regioselectivity in electrophilic attacks and guide the design of push-pull systems for optoelectronic applications .
Q. What experimental and analytical approaches resolve contradictions in reported reaction yields for oxidation or condensation reactions?
- Controlled Replicates : Repeat reactions under standardized conditions (temperature, solvent purity).
- In-situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation .
- Crystallographic Validation : Confirm product identity via single-crystal XRD using SHELX for refinement and ORTEP for visualization .
Q. How is this compound utilized in synthesizing heterocyclic systems, and what mechanistic insights are critical?
The acetyl group undergoes Knoevenagel condensation with aldehydes to form α,β-unsaturated ketones, which cyclize with hydrazines or thioureas to yield pyrazoles or thiazoles. Mechanistic studies (e.g., kinetic isotope effects) reveal rate-determining steps involving enolate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
